molecular formula C15H15ClF3N3S B2536720 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine CAS No. 2061249-22-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B2536720
CAS No.: 2061249-22-5
M. Wt: 361.81
InChI Key: TVCJEBMHPUCTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H15ClF3N3S and its molecular weight is 361.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This compound interacts with its targets, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases by this compound affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . The downstream effects of this inhibition include the attenuation of secondary metabolism in bacteria .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved by attenuating the production of an Sfp-PPTase-dependent metabolite . The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3S/c16-11-6-9(15(17,18)19)7-20-13(11)12-8-23-14(22-12)21-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCJEBMHPUCTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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